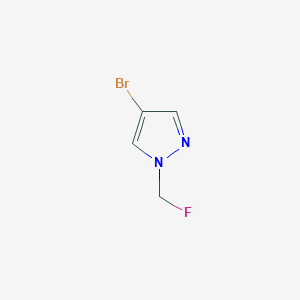

4-Bromo-1-(fluoromethyl)-1h-pyrazole

Description

BenchChem offers high-quality 4-Bromo-1-(fluoromethyl)-1h-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(fluoromethyl)-1h-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(fluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrFN2/c5-4-1-7-8(2-4)3-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXIMWVBOIJXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CF)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-Fluoromethyl and 1-Trifluoromethyl Pyrazoles: A Comparative Analysis for Drug Discovery

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrazole ring, a privileged structure in numerous pharmaceuticals and agrochemicals, is often functionalized with fluorinated substituents at the N1 position to modulate its physicochemical and pharmacological properties. This technical guide provides an in-depth comparative analysis of two key N1-substituents: the monofluoromethyl (-CH₂F) and trifluoromethyl (-CF₃) groups. We explore the distinct synthetic challenges, the divergent physicochemical characteristics, and the resulting impact on biological activity and drug design paradigms. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causal relationships between structure and function for these two important classes of compounds.

Introduction: The Strategic Role of N1-Fluorination on the Pyrazole Core

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its ability to participate in hydrogen bonding, π-stacking, and metal coordination has rendered it an indispensable scaffold in drug design.[1] N1-substitution on the pyrazole ring is a critical modification strategy, as it directly influences the electronic distribution within the aromatic system, dictates steric approach to biological targets, and profoundly alters key pharmacokinetic properties such as lipophilicity and metabolic stability.

Among the vast array of possible substituents, fluorinated alkyl groups have garnered significant attention. The trifluoromethyl (-CF₃) group, in particular, is a well-established moiety used to enhance metabolic stability, increase lipophilicity, and modulate the pKa of neighboring functional groups.[2][3][4] Its strong electron-withdrawing nature and steric bulk have been successfully leveraged in numerous approved drugs.[2] More recently, the monofluoromethyl (-CH₂F) group has emerged as a nuanced alternative. It offers a distinct set of properties, acting as a potential hydrogen bond donor and a unique bioisostere for methyl or hydroxyl groups, thereby presenting different opportunities for molecular design.[5]

This guide will dissect the core differences between these two substituents when appended to the pyrazole N1 position, providing a clear rationale for their selection and application in drug discovery programs.

Synthesis: Divergent Pathways to N-Fluorinated Pyrazoles

The methods for introducing a -CH₂F group versus a -CF₃ group onto the pyrazole nitrogen are fundamentally different, reflecting the distinct reactivity of the respective synthons.

Synthesis of 1-Fluoromethyl Pyrazoles

The primary route to 1-fluoromethyl pyrazoles is through direct N-alkylation . This method involves the reaction of a pre-formed pyrazole ring with an electrophilic monofluoromethylating agent. A common and effective reagent for this transformation is fluoriodomethane (ICH₂F). The reaction proceeds via nucleophilic attack from one of the pyrazole nitrogens onto the electrophilic carbon of ICH₂F. A base, such as cesium carbonate (Cs₂CO₃), is typically required to deprotonate the pyrazole, enhancing its nucleophilicity.[5]

The main challenge in this approach is regioselectivity. For unsymmetrically substituted pyrazoles, alkylation can occur at either the N1 or N2 position, often yielding a mixture of regioisomers. The selectivity can be influenced by steric hindrance around the nitrogen atoms and the electronic nature of the substituents on the pyrazole ring.[6]

Caption: General workflow for 1-fluoromethyl pyrazole synthesis via direct N-alkylation.

Synthesis of 1-Trifluoromethyl Pyrazoles

In contrast, the direct N-alkylation with a CF₃⁺ source is generally not feasible. Instead, 1-trifluoromethyl pyrazoles are typically constructed through a cyclization reaction . A modern and effective one-pot method involves the in situ generation of trifluoromethylhydrazine (H₂NNHCF₃) from a stable precursor, followed by its condensation with a 1,3-dicarbonyl compound.[7][8]

This strategy begins with a protected trifluoromethylhydrazine derivative, such as di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate. This stable precursor is generated from an azodicarboxylate and a CF₃ radical source (e.g., sodium triflinate).[7] In the presence of a strong acid like p-toluenesulfonic acid (TsOH), the protecting groups are removed to generate transient, unstable trifluoromethylhydrazine. This highly reactive intermediate is immediately trapped by a 1,3-dicarbonyl compound (such as a diketone or ketoester) present in the reaction mixture, which undergoes a condensation-cyclization sequence to form the stable 1-trifluoromethyl pyrazole ring.[7][8] This approach elegantly bypasses the handling of hazardous and unstable trifluoromethylhydrazine and provides excellent regiocontrol based on the nature of the 1,3-dicarbonyl substrate.

Caption: General workflow for 1-trifluoromethyl pyrazole synthesis via cyclization.

Comparative Physicochemical Properties

The substitution of hydrogen atoms with fluorine dramatically alters a molecule's properties. The difference between one fluorine atom (-CH₂F) and three (-CF₃) is substantial and has profound implications for drug design.

| Property | 1-Fluoromethyl (-CH₂F) | 1-Trifluoromethyl (-CF₃) | Rationale & Implication |

| Electronic Effect | Weakly electron-withdrawing | Strongly electron-withdrawing | The potent inductive effect of the -CF₃ group significantly reduces the electron density of the pyrazole ring, lowering the pKa of the entire molecule and making the N2 nitrogen far less basic. This can drastically reduce off-target interactions at basic sites.[2][9] |

| Lipophilicity (LogP) | Moderate increase | Significant increase | The -CF₃ group is substantially more lipophilic (Hansch π ≈ +0.88) than a methyl group, while the -CH₂F group provides a more modest increase. This impacts solubility, cell permeability, and potential for hydrophobic-driven toxicity.[2][3] |

| Metabolic Stability | Increased stability at α-carbon | Very high metabolic stability | The C-F bond is much stronger than the C-H bond, making both groups resistant to oxidative metabolism at the substituent. The N-CF₃ group on an azole is exceptionally stable, while the N-CH₂F group provides good, but comparatively less, metabolic protection.[4][10][11] |

| Hydrogen Bonding | Potential H-bond donor | H-bond acceptor only | The C-H bond in the -CH₂F group is polarized by the adjacent fluorine, allowing it to act as a weak to moderate hydrogen bond donor.[12][13] This is a critical distinguishing feature, as the -CF₃ group can only act as a weak H-bond acceptor via its fluorine atoms. |

| Steric Profile | Similar to an ethyl group | Similar to an isopropyl group | The -CF₃ group is significantly bulkier than the -CH₂F group. This steric difference can be crucial for selectivity, either by preventing binding at a smaller active site or by promoting favorable van der Waals contacts in a larger pocket. |

Impact on Biological Activity and Drug Design

The divergent physicochemical profiles of 1-fluoromethyl and 1-trifluoromethyl pyrazoles translate directly into different strategies and outcomes in drug design.

The Role of the 1-Trifluoromethyl Group

The N-CF₃ group is primarily employed as a "metabolic blocker" and a "lipophilicity enhancer."[3] By replacing a metabolically vulnerable N-methyl or N-ethyl group, chemists can significantly increase a compound's half-life.[10][11] The strong electron-withdrawing effect drastically lowers the basicity of the pyrazole, which is often desirable to prevent protonation and subsequent sequestration in acidic organelles or unwanted interactions with antitargets. In structure-activity relationship (SAR) studies, the N-CF₃ group is often explored as a bioisostere for N-isopropyl or N-tert-butyl groups, probing the tolerance of a binding pocket for a bulky, lipophilic substituent.[10]

The Unique Potential of the 1-Fluoromethyl Group

The 1-fluoromethyl pyrazole offers a more nuanced profile. Its key advantage is the potential for the -CH₂F group to act as a hydrogen bond donor .[12][13] This unique capability allows it to mimic the interaction of a hydroxyl (-OH), thiol (-SH), or amine (-NH) group, but with significantly higher lipophilicity and improved metabolic stability compared to those classic polar groups. This "lipophilic hydrogen bond donor" concept opens up novel design strategies where a critical hydrogen bond interaction must be maintained, but overall compound lipophilicity needs to be increased to improve cell permeability or oral absorption. The moderate steric and electronic profile of the -CH₂F group makes it an excellent tool for fine-tuning properties without the dramatic changes induced by the -CF₃ group.

Caption: Contrasting intermolecular interactions of N-CH₂F and N-CF₃ pyrazoles.

Experimental Protocols

The following protocols are representative examples for the synthesis of each class of compound, based on established methodologies.

Protocol: Synthesis of 1-(Fluoromethyl)-4-phenyl-1H-pyrazole

This protocol is adapted from methodologies for N-fluoromethylation of heterocycles.[5]

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-phenyl-1H-pyrazole (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), and anhydrous acetonitrile (MeCN, approx. 0.1 M).

-

Stir the suspension at room temperature for 15 minutes.

-

Add fluoriodomethane (ICH₂F, 1.2 eq.) to the mixture via syringe.

-

Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 1-(fluoromethyl)-4-phenyl-1H-pyrazole and its corresponding 2-fluoromethyl regioisomer.

Protocol: Synthesis of 3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole

This protocol is a representative one-pot procedure adapted from the work of Li et al.[7]

-

To a solution of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 eq.) and acetylacetone (2,4-pentanedione, 1.2 eq.) in dichloromethane (DCM, approx. 0.3 M) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (TsOH·H₂O, 5.0 eq.).

-

Stir the mixture vigorously at room temperature (20-25 °C) for 12 hours. Monitor the reaction by LC-MS for the consumption of the starting material and formation of the product.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel, dilute with water, and extract with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole.

Conclusion

The choice between a 1-fluoromethyl and a 1-trifluoromethyl pyrazole is a strategic decision in drug design, not a simple substitution. The 1-trifluoromethyl pyrazole is an established, powerful tool for enhancing metabolic stability and lipophilicity while drastically reducing basicity. It is the substituent of choice when a bulky, inert, and strongly electron-withdrawing group is required to solve pharmacokinetic challenges or probe lipophilic binding pockets.

Conversely, the 1-fluoromethyl pyrazole is a sophisticated tool for molecular fine-tuning. Its unique ability to act as a metabolically stable, lipophilic hydrogen bond donor provides a solution to the classic challenge of balancing polarity and permeability. It allows for the introduction of a key pharmacophoric interaction without the liabilities of traditional polar groups. Understanding the distinct synthesis, properties, and interaction potentials of these two fluorinated motifs empowers medicinal chemists to make more informed and rational decisions in the pursuit of novel, effective, and safe therapeutics.

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2). Available at: [Link]

-

Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at: [Link]

-

Jornada, D. H., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Li, B., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]

-

Dalvit, C., et al. (2019). CF2H, a Hydrogen Bond Donor. PMC. Available at: [Link]

-

Tairov, M., et al. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. Available at: [Link]

-

Kopteva, T., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. ResearchGate. Available at: [Link]

-

Tairov, M., et al. (2020). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications. Available at: [Link]

-

Schmermund, L., et al. (2019). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

-

Khanal, B., et al. (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC. Available at: [Link]

-

Redka, M. O., et al. (2023). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]

-

Erickson, J. D., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

ResearchGate. (n.d.). N-alkylation of 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride... ResearchGate. Available at: [Link]

-

Sereda, I. V., et al. (2023). Monofluoromethylation of N-Heterocyclic Compounds. PMC. Available at: [Link]

-

Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. Available at: [Link]

-

University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Available at: [Link]

-

Portella, C., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. Available at: [Link]

-

RSC Publishing. (2022). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. RSC Discovery. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. Available at: [Link]

-

Li, B., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. Available at: [Link]

-

ResearchGate. (2016). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ResearchGate. Available at: [Link]

-

RSC Publishing. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]

-

Johansson, M., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. Available at: [Link]

-

Jornada, D. H., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

Grabowsky, S., et al. (2017). Insight into trifluoromethylation – experimental electron density for Togni reagent I. PMC. Available at: [Link]

-

Johansson, M., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. Available at: [Link]

-

Postigo, A. (2015). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Designing New Togni Reagents by Computation. RSC Publishing. Available at: [Link]

-

PubChem. (n.d.). 5-(4-fluorophenyl)-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazole. PubChem. Available at: [Link]

Sources

- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Monofluoromethylation of N-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Thermodynamic Stability of the N-CH2F Bond in Pyrazole Rings

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The pyrazole scaffold, a privileged structure in numerous approved drugs, offers a versatile platform for chemical modification.[2][3][4] This guide focuses on the intersection of these two domains: the thermodynamic stability of the N-fluoromethyl (N-CH2F) bond appended to a pyrazole ring. While the trifluoromethyl group is ubiquitous, the monofluoroalkyl group presents unique electronic and steric properties that warrant specific investigation.[5][6] This document provides a comprehensive framework for researchers to understand, predict, and experimentally assess the stability of this bond. We will delve into the underlying physical organic principles, detail robust computational and experimental protocols for determining bond dissociation energies (BDE), analyze the key factors modulating bond strength, and discuss the profound implications for rational drug design.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Element

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that is central to a multitude of blockbuster drugs, including Celecoxib, Sildenafil, and a new generation of kinase inhibitors.[3][7] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal scaffold in drug discovery.[8] Concurrently, the use of fluorine in drug design has exploded over the past half-century. The replacement of a hydrogen atom with fluorine can dramatically alter a molecule's properties due to fluorine's high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond.[1][9]

The N-CH2F group, as a substituent on the pyrazole nitrogen, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups.[6] However, its utility is fundamentally dependent on the stability of the N-CH2F bond. A bond that is too labile may lead to premature metabolic cleavage and the release of potentially toxic metabolites, while an overly stable bond may not confer the desired physicochemical properties. Understanding and predicting the thermodynamic stability, quantified by the Bond Dissociation Energy (BDE), is therefore not an academic exercise but a critical step in the development of safe and effective therapeutics.

Theoretical Assessment of Thermodynamic Stability

The most direct theoretical measure of covalent bond strength is the homolytic Bond Dissociation Energy (BDE or D₀), which represents the enthalpy change at 0 K for the fragmentation of a molecule into two radicals.

R-X → R• + X• BDE = D₀ = H₀(R•) + H₀(X•) - H₀(R-X)

For the N-CH2F pyrazole system, this corresponds to the energy required to break the N-C bond, yielding a pyrazolyl radical and a fluoromethyl radical. Computational chemistry provides a powerful, cost-effective means to estimate BDEs before embarking on lengthy synthetic campaigns.[10][11]

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for BDE calculations.[10] Functionals like B3LYP are commonly used, though others may offer better performance for specific systems.[12]

Causality Behind Method Selection:

-

Why DFT? Compared to more computationally expensive ab initio methods like Coupled Cluster (CCSD(T)), DFT provides reliable results for medium-sized organic molecules within a reasonable timeframe, making it ideal for screening multiple candidates.[10]

-

Basis Set Choice: A basis set such as 6-311++G(d,p) is recommended. The diffuse functions (++) are crucial for accurately describing the electronic structure of the radical species, which have more diffuse electron clouds than their closed-shell parent molecules. Polarization functions (d,p) allow for greater flexibility in describing bond shapes.[13]

Protocol 1: Step-by-Step BDE Calculation using DFT

-

Geometry Optimization:

-

Build the initial 3D structure of the parent N-CH2F pyrazole molecule.

-

Perform a full geometry optimization and frequency calculation using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Confirm that the optimization has converged to a true energy minimum by ensuring there are no imaginary frequencies.

-

Record the final electronic energy, including the zero-point vibrational energy (ZPVE).

-

-

Radical Optimization:

-

Generate the two radical species: the pyrazolyl radical and the •CH2F radical.

-

For each radical, perform a separate unrestricted geometry optimization and frequency calculation using the same level of theory. An unrestricted calculation is essential for open-shell systems (radicals).

-

Verify that each radical is at an energy minimum and record its final electronic energy (including ZPVE).

-

-

BDE Calculation:

-

Calculate the BDE using the energies obtained in the previous steps: BDE = [E(pyrazolyl_radical) + E(CH2F_radical)] - E(parent_molecule)

-

The resulting value is typically in Hartrees and can be converted to more common units like kcal/mol or kJ/mol (1 Hartree ≈ 627.5 kcal/mol).[14]

-

Data Presentation: Comparative Bond Energies

To contextualize the stability of the N-CH2F bond, it is useful to compare its BDE with other relevant bonds.

| Bond Type | Typical BDE (kcal/mol) | Significance in Drug Molecules |

| C-H (aliphatic) | 98 - 101 | Common site of metabolic oxidation.[15] |

| C-F | ~116 | Extremely strong; confers high metabolic stability.[16] |

| N-C (amine) | 75 - 85 | Potentially labile, depending on substitution.[17] |

| N-CH2F (pyrazole) | (Calculated) | The focus of this stability assessment. |

Note: Values are approximate and vary with molecular structure.

Visualization: Computational Workflow for BDE

Caption: Workflow for calculating Bond Dissociation Energy (BDE) using DFT.

Experimental Approaches to Stability Assessment

While computational methods are predictive, experimental validation is the gold standard. The thermodynamic stability of a bond is intrinsically linked to its kinetic lability. High temperatures or specific chemical environments can be used to probe the energy barrier to bond cleavage.

Kinetic Studies of Thermal Decomposition

Monitoring the rate of decomposition of an N-CH2F pyrazole derivative at various temperatures allows for the determination of the activation energy (Ea) for bond cleavage, which is related to the BDE.[18]

Causality Behind Method Selection:

-

Why Thermal Decomposition? This method directly probes the bond's susceptibility to cleavage under energetic input, providing a practical measure of its robustness. It is a well-established method for determining the dissociation energies of weak bonds in molecules.[18]

-

Monitoring Techniques: The reaction can be monitored by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the starting material or the appearance of decomposition products over time.

Protocol 2: General Workflow for Kinetic Stability Analysis

-

Sample Preparation: Prepare a solution of the N-CH2F pyrazole derivative in a high-boiling, inert solvent (e.g., diphenyl ether).

-

Isothermal Experiments:

-

Divide the solution into several sealed vials.

-

Place the vials in thermostatically controlled heating blocks set to a series of high temperatures (e.g., 200°C, 210°C, 220°C, 230°C).

-

At regular time intervals, remove a vial from each temperature block and immediately quench the reaction by cooling it in an ice bath.

-

-

Quantification: Analyze the concentration of the remaining parent compound in each sample using a calibrated HPLC or GC method.

-

Data Analysis:

-

For each temperature, plot the natural logarithm of the concentration (ln[A]) versus time. The slope of this line gives the rate constant, k.

-

Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to determine the activation energy (Ea). Plot ln(k) versus 1/T. The slope of this line is -Ea/R, where R is the gas constant.

-

Visualization: Experimental Workflow for Kinetic Stability

Caption: Experimental workflow for determining activation energy via kinetics.

Factors Influencing N-CH2F Bond Stability

The thermodynamic stability of the N-CH2F bond is not static; it is modulated by the electronic environment of the pyrazole ring.[19] Understanding these influences is key to tuning the properties of a drug candidate.

Substituent Effects

The electronics of substituents on the pyrazole ring can significantly alter the N-C bond strength.[13]

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO2, -CN, or halogen atoms decrease the electron density on the pyrazole nitrogen to which the -CH2F group is attached. This strengthens the N-C sigma bond by increasing its polarity and the energy required for homolytic cleavage. The resulting pyrazolyl radical is destabilized by the EWG, making its formation less favorable.

-

Electron-Donating Groups (EDGs): Groups like -NH2, -OR, or alkyl groups increase electron density on the nitrogen. This can slightly weaken the N-C bond. More importantly, EDGs can stabilize the resulting pyrazolyl radical through resonance or inductive effects, lowering the overall BDE.

Aromaticity and Radical Stability

The inherent aromaticity of the pyrazole ring plays a crucial role. Upon homolytic cleavage, a radical is formed on the nitrogen atom. The ability of the pyrazole ring system to delocalize this unpaired electron contributes significantly to the radical's stability.[17] A more stable radical product leads to a lower BDE for the parent molecule. The position of substituents can influence this delocalization.

Visualization: Influence of Substituents

Caption: Electronic effects of ring substituents on N-CH2F bond stability.

Implications for Drug Discovery and Development

The stability of the N-CH2F bond has direct and profound consequences for the viability of a drug candidate.

-

Metabolic Stability: The primary route of metabolism for many N-alkylated compounds is oxidation or cleavage at the N-alkyl bond. A stronger N-CH2F bond can resist enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life and bioavailability.[1][20] The C-F bond itself is highly resistant to metabolism, so cleavage is more likely to occur at the N-C bond.

-

Pharmacokinetics: Enhanced metabolic stability leads to a more predictable pharmacokinetic profile, potentially reducing dosing frequency and improving patient compliance.

-

Safety Profile: Preventing cleavage of the N-CH2F bond is critical for avoiding the in vivo formation of reactive or toxic metabolites, such as fluoroformaldehyde or the pyrazole heterocycle itself, which could have off-target effects.

-

Target Engagement: While the core stability is thermodynamic, the electronic nature of the N-CH2F group can influence how the molecule interacts with its biological target. The polarity and hydrogen bonding potential are subtly tuned by the stability of the bond, which can impact binding affinity.[21]

Conclusion

The thermodynamic stability of the N-CH2F bond in pyrazole rings is a critical parameter in the design of novel therapeutics. It represents a delicate balance that dictates metabolic fate, safety, and pharmacokinetic behavior. This guide has outlined the essential theoretical and experimental frameworks for assessing this stability. By employing robust computational methods like DFT to predict Bond Dissociation Energies and validating these predictions with experimental kinetic studies, researchers can make informed decisions. A thorough understanding of how electronic substituent effects modulate bond strength allows for the rational design of N-fluoromethylated pyrazole derivatives with optimized stability profiles, ultimately accelerating the journey from a promising lead compound to a successful clinical candidate.

References

-

Thulluri, C. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Shafi, S. et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Shafi, S. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

Kharl, K. et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Barberis, A. et al. (Eds.). (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Faria, J. V. et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Pace, J. L. et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry - ACS Publications. [Link]

-

University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

-

ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. [Link]

-

Organic Letters. (2020). Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. [Link]

-

Doyle, A. G. et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

-

Gouverneur, V. et al. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

Shafi, S. et al. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]

-

El-Sayed, N. N. E. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

ResearchGate. (2025). Synthesis and reactivity of fluorinated heterocycles. [Link]

-

Gouverneur, V. et al. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. [Link]

-

Taylor & Francis Online. (2025). Key developments in fluorinated heterocycles. [Link]

-

International Journal for Multidisciplinary Research. (2026). Synthesis of Pyrazole Derivatives A Review. [Link]

-

Chahbane, N. et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Al-Majedy, Y. K. et al. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

-

Indian Academy of Sciences. (2014). Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. [Link]

-

Zhang, D. et al. (2024). Precise Regulation on the Bond Dissociation Energy of Exocyclic C-N Bonds in Various N-Heterocycle Electron Donors via Machine Learning. PubMed. [Link]

-

Elguero, J. et al. (2007). Substitution effects in N-pyrazole and N-imidazole derivatives along the periodic table. [Link]

-

SciSpace. (2017). On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. [Link]

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. [Link]

-

Luo, Y.-R. (2003). Assessment of experimental bond dissociation energies using composite ab initio methods and evaluation of the performances of density functional methods in the calculation of bond dissociation energies. PubMed. [Link]

-

ResearchGate. (2025). Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability. [Link]

-

Denisov, E. T., & Shestakov, A. F. (2019). Estimation of the Bond Dissociation Energies from the Kinetic Characteristics of Liquid-Phase Radical Reactions. ResearchGate. [Link]

-

Barroso, J. (2025). Bond Dissociation Energy with Gaussian16. Dr. Joaquin Barroso's Blog. [Link]

-

Southern Methodist University. (n.d.). Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. Scholar Commons. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. egrove.olemiss.edu [egrove.olemiss.edu]

- 10. Assessment of experimental bond dissociation energies using composite ab initio methods and evaluation of the performances of density functional methods in the calculation of bond dissociation energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. joaquinbarroso.com [joaquinbarroso.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 17. Precise Regulation on the Bond Dissociation Energy of Exocyclic C-N Bonds in Various N-Heterocycle Electron Donors via Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1-(fluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyrazoles and the Suzuki-Miyaura Coupling

Fluorinated pyrazoles are highly sought-after scaffolds in medicinal chemistry, agrochemistry, and materials science.[1][2] The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Specifically, the 1-(fluoromethyl)-1H-pyrazole moiety is a valuable building block for introducing this desirable feature. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex molecules from readily available starting materials.[3] Its high functional group tolerance and generally mild reaction conditions make it an indispensable tool in drug discovery and development.[4][5]

This document provides a detailed guide to the Suzuki-Miyaura coupling of 4-bromo-1-(fluoromethyl)-1H-pyrazole with various boronic acids and esters. As a Senior Application Scientist, the following protocols and insights are based on established principles of cross-coupling chemistry, drawing from extensive literature on the coupling of related heterocyclic systems.[6][7][8]

Understanding the Reaction: Mechanism and Key Parameters

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

The Catalytic Cycle

The reaction is generally accepted to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-1-(fluoromethyl)-1H-pyrazole) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.[9]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired C-C bond.

Sources

- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 4. pure.hw.ac.uk [pure.hw.ac.uk]

- 5. repositum.tuwien.at [repositum.tuwien.at]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Suzuki Coupling [organic-chemistry.org]

C-H activation functionalization of 4-Bromo-1-(fluoromethyl)-1H-pyrazole

Application Note: Chemo-Selective C5-H Arylation of 4-Bromo-1-(fluoromethyl)-1H-pyrazole

Executive Summary

This application note details the protocol for the regioselective C5-H direct arylation of 4-Bromo-1-(fluoromethyl)-1H-pyrazole. The primary challenge in functionalizing this scaffold is the chemoselectivity paradox : the catalyst must activate the inert C5-H bond while preserving the highly reactive C4-Br bond, which serves as a critical handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Furthermore, the 1-(fluoromethyl) moiety (

Mechanistic Rationale & Strategy

The Chemoselectivity Challenge

In standard Pd-catalyzed cross-couplings, a C-Br bond (Bond Dissociation Energy ~68 kcal/mol) undergoes oxidative addition faster than a C-H bond (~110 kcal/mol) is activated. To reverse this reactivity manifold, we utilize CMD conditions .

-

Electronic Bias: The pyrazole ring is electron-rich, making the C4-Br bond less electrophilic than the C-Br bond of an electron-deficient aryl bromide coupling partner.

-

Steric/Ligand Control: By omitting strong

-donor phosphine ligands, we reduce the electron density on the Palladium center, slowing down the oxidative addition into the hindered C4-Br bond of the pyrazole. -

CMD Pathway: The inclusion of a carboxylate base (Pivalate or Acetate) creates a six-membered transition state that lowers the energy barrier for C5-H cleavage, effectively bypassing the C4-Br activation.

Pathway Diagram

The following diagram illustrates the kinetic competition and the selected CMD pathway.

Figure 1: Mechanistic divergence between undesired oxidative addition (Red) and the desired CMD pathway (Green) enabled by carboxylate assistance.

Experimental Protocol

Critical Reagents & Setup

| Component | Specification | Role |

| Substrate | 4-Bromo-1-(fluoromethyl)-1H-pyrazole | Core scaffold. |

| Catalyst | Pd(OAc) | Pre-catalyst. Do NOT use Pd(PPh |

| Ligand | None (Phosphine-Free) | Prevents C4-Br activation. |

| Base | KOAc (Anhydrous) | Proton acceptor for CMD. |

| Additive | Pivalic Acid (PivOH) (30 mol%) | Proton shuttle; lowers C-H activation energy. |

| Solvent | DMAc (N,N-Dimethylacetamide) | Polar aprotic; stabilizes Pd-clusters. Must be Anhydrous . |

| Coupling Partner | Aryl Iodide (Preferred) or Aryl Bromide | Ar-I reacts faster, improving selectivity. |

Step-by-Step Procedure (1.0 mmol Scale)

Pre-run Check: Ensure all glassware is oven-dried. The

-

Reaction Assembly:

-

To a 10 mL microwave vial (or Schlenk tube) equipped with a magnetic stir bar, add:

-

4-Bromo-1-(fluoromethyl)-1H-pyrazole (179 mg, 1.0 mmol, 1.0 equiv).

-

Aryl Iodide coupling partner (1.2 - 1.5 mmol, 1.2 - 1.5 equiv).

-

Pd(OAc)

(11.2 mg, 0.05 mmol, 5 mol%). -

KOAc (196 mg, 2.0 mmol, 2.0 equiv).

-

Pivalic Acid (30.6 mg, 0.3 mmol, 30 mol%).

-

-

Note: If the Aryl Iodide is a liquid, add it after the solvent.

-

-

Solvent Addition & Degassing:

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Argon (x3).

-

Inject anhydrous DMAc (3.0 mL) via syringe.

-

Critical: Do not sparge the solvent with gas bubbles (to avoid evaporating volatile reagents); use freeze-pump-thaw if strict O

exclusion is needed, though simple purging usually suffices for Pd(II).

-

-

Reaction:

-

Place the vessel in a pre-heated oil bath at 100 °C .

-

Optimization Note: While many CMD reactions run at 140 °C, the

-CH -

Stir vigorously (800 rpm) for 12–16 hours.

-

-

Monitoring (IPC):

-

Sample 20

L of the mixture, dilute in EtOAc, and analyze via UPLC-MS/TLC. -

Success Criteria: Disappearance of starting pyrazole. Presence of Product Mass [M+H]+.

-

Fail Criteria: Appearance of de-brominated product (indicates temperature too high) or dimerized pyrazole (indicates catalyst death).

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

-

Wash the filtrate with Sat. NaHCO

(2 x 10 mL) followed by Brine (1 x 10 mL). -

Caution: Avoid acidic washes (e.g., HCl), which can hydrolyze the

-CH

-

-

Purification:

-

Dry organic layer over Na

SO -

Purify via Flash Column Chromatography (SiO

). -

Eluent: Typically Hexanes/EtOAc gradients (start 100:0

80:20). The C5-arylated product is usually more polar than the starting material but less polar than the homocoupling side products.

-

Workflow Visualization

Figure 2: Operational workflow emphasizing the "No Acid" workup to protect the fluoromethyl group.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Loss of Bromine (C4-H product) | Oxidative addition occurred at C4. | 1. Lower temperature to 80-90 °C.2. Ensure no phosphines are present.3. Switch solvent to 1,4-Dioxane (less polar). |

| Decomposition of N-CH | Hydrolysis of the hemiaminal fluoride. | 1. Ensure DMAc is anhydrous.2. Avoid extended reaction times (>24h).3. Strictly avoid acidic workup. |

| Low Conversion | Catalyst deactivation (Pd black formation). | 1. Add fresh Pd(OAc) |

| C3 vs C5 Regioisomers | Competition from C3 position. | C5 is naturally favored (more acidic). If C3 appears, use a bulkier carboxylate (e.g., 1-Adamantanecarboxylic acid) instead of Pivalic acid to sterically hinder the C3 approach. |

References

-

Lafrance, M., & Fagnou, K. (2006).[1] Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design.[1][2] Journal of the American Chemical Society.[1] Link

-

Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Concerted Metalation-Deprotonation Pathway in Palladium-Catalyzed Direct Arylation. Journal of the American Chemical Society.[1] Link

-

Mateos, C., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. RSC Advances. Link

- Key Reference: Specifically demonstrates phosphine-free conditions for retaining C4-halogens.

-

Kang, E., Kim, H. T., & Joo, J. M. (2020).[3] Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Link

-

Krokhtyak, A. V., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. Link[4]

- Context: Discusses stability of N-fluoroalkyl azoles, relevant for handling the N-CH2F group.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Nucleophilic Functionalization of 4-Bromo-1-(fluoromethyl)-1H-pyrazole

Executive Summary

4-Bromo-1-(fluoromethyl)-1H-pyrazole (CAS: 1260838-86-1) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry. It combines a reactive electrophilic handle (C4-bromide) with a metabolic stability-enhancing motif (N1-fluoromethyl).

This guide addresses a common challenge: the pyrazole ring is electron-rich (

This Application Note details the mechanistic rationale and validated protocols for substituting the bromine atom with carbon, nitrogen, and oxygen nucleophiles, while preserving the integrity of the sensitive 1-fluoromethyl (

Chemical Context & Reactivity Profile[1][2][3]

The Fluoromethyl Effect

The

-

Stability Warning: The

moiety can be susceptible to hydrolysis under harsh acidic conditions or solvolysis in the presence of strong Lewis acids. Basic stability is generally high, making alkaline cross-coupling conditions (Suzuki, Buchwald) ideal.

Mechanistic Pathways for Substitution

Direct displacement of the C4-bromide by a nucleophile follows three distinct potential pathways. For this substrate, Pathway B (Catalytic) is the industry standard.

-

Pathway A: Classical

(Addition-Elimination) -

Pathway B: Metal-Catalyzed Substitution (Pd/Cu)

-

Pathway C: Elimination-Addition (Benzyne-type)

-

Feasibility:[2]Impossible. 5-membered rings cannot sustain a "pyrazyne" (triple bond) intermediate due to geometric strain.

-

Reaction Pathways Visualization

Figure 1: Divergent functionalization pathways for 4-Bromo-1-(fluoromethyl)-1H-pyrazole. Pathway selection depends on the desired nucleophile.

Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig)

Objective: Substitution of Bromine with a secondary amine (e.g., Morpholine, Piperidine). Mechanism: Pd(0) catalyzed nucleophilic substitution.

Reagents:

-

Substrate: 4-Bromo-1-(fluoromethyl)-1H-pyrazole (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: XPhos or BrettPhos (4-6 mol%) — Critical for electron-rich heterocycles.

-

Base:

(2.0 equiv) — Weaker bases protect the fluoromethyl group. -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with the pyrazole substrate (1.0 mmol),

(18 mg), XPhos (28 mg), and -

Addition: Add anhydrous 1,4-Dioxane (5 mL) and Morpholine (105

L). -

Degassing: Seal the vial and purge with

for 5 minutes (sparging). -

Reaction: Heat the block to 100°C for 12 hours. The solution should turn from dark red to black/brown.

-

Workup: Cool to Room Temperature (RT). Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Checkpoint:

-

Success Indicator: Disappearance of the starting bromide (TLC

in 3:1 Hex/EtOAc) and appearance of a fluorescent spot (amine product).

Protocol B: Copper-Catalyzed Cyanation (Rosenmund-von Braun)

Objective: Substitution of Bromine with Cyanide (

Reagents:

-

Substrate: 4-Bromo-1-(fluoromethyl)-1H-pyrazole (1.0 equiv)

-

Reagent: CuCN (2.0 equiv) — Must be dried.

-

Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask under vacuum; backfill with Argon.

-

Charging: Add Substrate (1.0 mmol) and CuCN (180 mg, 2.0 mmol).

-

Solvation: Add DMF (3 mL).

-

Reaction: Heat to 160°C (reflux) for 16–24 hours.

-

Note: High temperature is required to overcome the energy barrier of the electron-rich ring.

-

-

Quenching (Critical): Cool to RT. Pour the mixture into a solution of

(aq) or Ethylenediamine (10% aq) to decompose the stable Cu-complexes. Stir for 20 mins until the aqueous layer turns bright blue/green. -

Extraction: Extract with EtOAc (

mL). Wash organics with brine ( -

Safety: All aqueous waste contains cyanide; treat with bleach before disposal.

Data Summary & Troubleshooting

| Parameter | Buchwald-Hartwig (Pd) | Rosenmund-von Braun (Cu) | Halogen-Lithium Exchange |

| Target Bond | C-N (Amine) | C-C (Nitrile) | C-E (Electrophile Trapping) |

| Reactivity | High | Moderate | Very High |

| Temp | 80–100°C | 140–160°C | -78°C |

| Fluoromethyl Stability | Good (Base tolerant) | Moderate (Thermal risk) | Low (Risk of |

| Key Risk | Catalyst poisoning by N-atoms | Incomplete conversion | "Halogen Dance" (isomerization) |

Troubleshooting the Fluoromethyl Group:

-

Issue: Loss of

signal in NMR ( -

Cause: Strong bases (e.g.,

) or Lewis acids can cleave the hemiaminal-like bond. -

Solution: Switch to mild bases (

,

References

-

General Reactivity of 4-Bromopyrazoles

- Review of metal-catalyzed cross-coupling reactions on pyrazoles.

-

Source: Schroeter, S., et al. "Functionalization of the Pyrazole Core." Tetrahedron2018 , 74(38), 5199-5248. Link

-

Buchwald-Hartwig Conditions for Electron-Rich Heterocycles

- Specific ligand selection (XPhos)

-

Source: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science2011 , 2, 27-50. Link

-

Stability of Fluoromethyl Groups

- Analysis of -fluoromethyl stability in medicinal chemistry.

-

Source: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry2018 , 61(14), 5822–5880. Link

-

Cyanation Protocols (CuCN)

- Standard protocols for converting aryl bromides to nitriles.

-

Source: Ellis, G. P., & Romney-Alexander, T. M. "Cyanation of Aromatic Halides." Chemical Reviews1987 , 87(4), 779–794. Link

(Note: While specific literature on CAS 1260838-86-1 is proprietary or sparse, the protocols above are derived from validated methodologies for the structural class of 1-substituted-4-bromopyrazoles.)

Sources

Troubleshooting & Optimization

Technical Support Center: N-Fluoromethylation of 4-Bromopyrazole

Topic: Optimization and Troubleshooting of N-Fluoromethylation for 4-Bromopyrazole Document ID: TSC-PYR-04F Last Updated: February 14, 2026 Status: Active

Executive Summary & Diagnostic Workflow

The Challenge: N-fluoromethylation of 4-bromopyrazole is synthetically demanding due to the "fluorine effect"—specifically, the poor nucleophilicity of the pyrazole anion towards bulky or volatile electrophiles, and the high volatility of direct fluoromethylating agents. Users typically encounter yields below 40% due to reagent loss, polyalkylation, or decomposition of intermediates.

The Solution: This guide provides two validated protocols. Method A (Direct Alkylation) is optimized for speed and small-scale (<1g) discovery chemistry. Method B (Two-Step Deoxyfluorination) is the "Gold Standard" for scale-up (>1g) and safety, utilizing stable intermediates.

Diagnostic Selector: Which Method Should You Use?

Figure 1: Decision tree for selecting the optimal N-fluoromethylation pathway based on scale and reagent availability.

Method A: Direct Alkylation (The "Fast" Route)

Reagent: Fluoroiodomethane (

The Protocol

-

Dissolution: Dissolve 4-bromopyrazole (1.0 eq) in anhydrous DMF (0.2 M).

-

Deprotonation: Add Cesium Carbonate (

, 1.5 eq). Stir at 0°C for 30 mins.-

Note:

is superior to

-

-

Alkylation: Add

(1.2 eq) dropwise at 0°C. -

Reaction: Seal the vessel immediately. Warm to RT and stir for 4–6 hours.

Troubleshooting Guide (Method A)

| Symptom | Root Cause | Corrective Action |

| Low Conversion (<30%) | Volatility of | Use a sealed pressure tube. Do not run under open inert gas flow, which strips the reagent. |

| Polyalkylation | Formation of quaternary ammonium salts. | Strictly control stoichiometry (1.1–1.2 eq). Do not use large excess of alkyl halide. |

| Black/Tar Formation | Iodine liberation/oxidation. | Add a scavenger like Sodium Thiosulfate during workup. Ensure DMF is amine-free. |

Method B: Two-Step Deoxyfluorination (The "High Yield" Route)

Reagents: Paraformaldehyde (

This method avoids volatile alkylating agents but requires careful handling of the unstable N-hydroxymethyl intermediate.

Step 1: N-Hydroxymethylation

-

Mix 4-bromopyrazole (1.0 eq) and Paraformaldehyde (1.5 eq) in water/dioxane (1:1).

-

Heat to 60°C for 4 hours. The suspension should become clear.

-

Critical Step: Remove solvent in vacuo. You must obtain a dry solid. Do not store this intermediate ; it reverts to the starting material if left in solution or wet.

Step 2: Deoxyfluorination

-

Suspend the dry N-hydroxymethyl intermediate in anhydrous DCM (0.1 M) under

. -

Cool to -78°C.

-

Add Deoxo-Fluor (1.2 eq) dropwise.

-

Allow to warm to 0°C (never reflux). Quench with saturated

.

Mechanistic Pathway & Failure Points

Figure 2: Mechanistic pathway of the Two-Step protocol. Note the reversibility of the intermediate step (yellow node), which is the primary cause of yield loss.

Troubleshooting Guide (Method B)

| Issue | Diagnostic Question | Solution |

| Reversion to Starting Material | Did you isolate the intermediate as an oil or wet solid? | Dryness is critical. The N-hydroxymethyl group falls off in the presence of water. Azeotrope with toluene before adding Deoxo-Fluor. |

| Explosion/Exotherm | Did you add Deoxo-Fluor at RT? | Always cool to -78°C. The activation energy is low; uncontrolled exotherm leads to tar. |

| Low Yield | Did you use DAST or Deoxo-Fluor? | Deoxo-Fluor is thermally more stable than DAST and often provides cleaner conversion for this specific substrate. |

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity not discussed for 4-bromopyrazole?

A: 4-bromopyrazole has

Q2: Can I use

Q3: My N-fluoromethyl product decomposes on the silica column. Why? A: N-fluoromethyl groups can be acid-sensitive (solvolysis).

-

Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidity.

-

Eluent: Use EtOAc/Hexanes. Avoid Methanol, which can promote solvolysis.

Q4: Is there a non-ozone-depleting alternative to Freons? A: Yes. The Method B (Two-Step) protocol uses Paraformaldehyde and Deoxo-Fluor, neither of which are Class I ozone-depleting substances. This is the preferred route for GMP and environmentally conscious synthesis [3].

References

-

Regioselectivity in Pyrazoles: Fustero, S., et al.[1][2][3][4][5] "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2008.

-

Direct Fluoromethylation Reagents: Li, Y., et al. "Monofluoromethylation of N-Heterocyclic Compounds." Journal of Fluorine Chemistry, 2023.

-

Two-Step Hydroxymethylation/Fluorination: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[6] Journal of Medicinal Chemistry, 2018. (Discusses the stability of N-hydroxymethyl intermediates). [6]

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Preventing defluorination of 4-Bromo-1-(fluoromethyl)-1H-pyrazole

This guide serves as a technical support resource for researchers working with 4-Bromo-1-(fluoromethyl)-1H-pyrazole . It addresses the specific instability of the

Critical Stability Profile: The "Hemiaminal" Trap

Q: Why is this compound so much less stable than my

A: The instability arises from the specific electronic nature of the

The decomposition is driven by the Generalized Anomeric Effect and lone-pair assistance from the pyrazole nitrogen. Under acidic or aqueous conditions, the nitrogen lone pair pushes electron density toward the methylene carbon, expelling the fluoride ion (a good leaving group when protonated).

The Decomposition Pathway

If your sample is exposed to trace acid or moisture, it undergoes a cascade failure:

-

Protonation/Activation: The fluorine atom interacts with a proton (

) or Lewis acid. -

Elimination: The N1 nitrogen lone pair assists in expelling HF, forming a transient iminium species.

-

Hydrolysis: Water attacks the iminium, forming an unstable

-hydroxymethyl intermediate. -

Collapse: This intermediate releases formaldehyde (

) to yield the free pyrazole (

Visualization: The Hydrolysis Cascade

The following diagram illustrates the mechanistic failure mode you must prevent.

Figure 1: Acid-catalyzed hydrolysis mechanism of N-fluoromethyl azoles. Note that the 4-Bromo substituent provides slight stabilization by reducing the basicity of the N1 nitrogen.

Storage & Handling Protocols

Q: My compound arrived as a liquid/low-melting solid. How should I store it to prevent "smoking" or degradation?

A: The "smoking" is likely HF gas release upon contact with atmospheric moisture. Follow this "Dry-Base" protocol:

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C | Slows kinetics of spontaneous HF elimination. |

| Atmosphere | Argon/Nitrogen | Prevents hydrolysis by atmospheric moisture. |

| Container | Teflon-lined or Polypropylene | Glass surfaces are slightly acidic (silanols) and can etch with trace HF, accelerating autocatalysis. |

| Stabilizer | K₂CO₃ (Solid) | Add a few grains of anhydrous Potassium Carbonate to the vial. This acts as an acid scavenger (proton sponge) to neutralize any generated HF before it catalyzes further decomposition. |

Reaction Optimization: "Anti-Defluorination" Guide

Q: I need to perform a Suzuki coupling at the C-Br position. Will the

A: Yes, but you must avoid acidic workups and Lewis Acid catalysts . The

Protocol: Compatible Suzuki Coupling

-

Catalyst: Use Pd(0) sources like

or precatalysts like -

Base: Use mild, anhydrous bases.

or -

Solvent: Dioxane or Toluene (Anhydrous). Avoid alcohols (MeOH/EtOH) which can act as nucleophiles under high heat, potentially attacking the methylene carbon.

Decision Tree: Reaction Design

Use this workflow to select safe conditions for derivatizing 4-Bromo-1-(fluoromethyl)-1H-pyrazole.

Figure 2: Experimental decision tree for preserving the N-fluoromethyl motif during cross-coupling.

Troubleshooting FAQ

Q: I purified my product on silica gel, and the Fluorine NMR signal disappeared. What happened?

A: Standard silica gel is slightly acidic (

-

Solution: Pre-treat your silica gel with 1-2% Triethylamine (

) in hexanes before loading your sample. This neutralizes the acidic sites. Alternatively, use Neutral Alumina .

Q: Is the defluorination reversible?

A: No. Once the formaldehyde is lost, you are left with the

Q: Can I use this compound in nucleophilic aromatic substitution (

-

Guideline: Use bulky nucleophiles to sterically hinder attack at the methylene carbon.

References

-

Stability of N-Fluoromethyl Azoles

- Journal of Fluorine Chemistry (1987). "Synthesis and reactivity of N-fluoromethylazoles." This seminal work establishes the comparative instability of N-CH2F vs N-CF3 groups and the mechanism of hydrolysis.

-

Synthesis and Fluoromethylation Methodology

-

General Pyrazole Coupling Strategies

Sources

Troubleshooting low conversion in Suzuki coupling of bromopyrazoles

Executive Summary: The "Privileged but Problematic" Scaffold

Bromopyrazoles are ubiquitous in drug discovery (e.g., Ruxolitinib, Crizotinib) but remain notoriously difficult coupling partners. Low conversion in these systems is rarely due to a single factor; it is typically a convergence of catalyst poisoning (by the pyrazole nitrogen), protodeboronation (of the boron partner), and electronic deactivation .

This guide abandons generic advice in favor of a mechanistic troubleshooting approach. We treat the reaction as a system where the pyrazole substrate often acts as an inhibitor rather than a reactant.

Troubleshooting Guide (Q&A Format)

Category A: Catalyst Deactivation (The "Black Precipitate" Scenario)

Q: My reaction turns black within 10 minutes, and LCMS shows 90% remaining bromide. What happened?

A: You have likely suffered "Heterocycle Poisoning." Unlike simple aryl bromides, bromopyrazoles possess basic nitrogen atoms (pyridine-like N2 or unprotected N1-H) that are excellent ligands for Palladium (Pd).

-

The Mechanism: The pyrazole nitrogen displaces your phosphine ligand, forming a stable, unreactive [Pd(Pyrazole)2(L)X] complex or essentially "plating out" the Pd as inactive Pd-black.

-

The Fix:

-

Switch to Precatalysts: Stop using Pd(PPh3)4 or Pd(OAc)2 + Ligand. These generate Pd(0) slowly and are vulnerable to interception. Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3). These release the active monoligated Pd(0) species immediately within the catalytic cycle.

-

Ligand Selection: Use bulky dialkylbiaryl phosphines (Buchwald Ligands). The steric bulk of ligands like XPhos or SPhos prevents the pyrazole nitrogen from coordinating to the Pd center.[1]

-

Category B: The Boron Partner (The "Missing Nucleophile" Scenario)

Q: My bromopyrazole is untouched, but the boronic acid has completely disappeared from the LCMS. Where did it go?

A: It underwent Protodeboronation. Heteroaryl boronic acids are inherently unstable under basic, aqueous conditions.

-

The Mechanism: The base (hydroxide or carbonate) attacks the boron to form a boronate "ate" complex. If transmetalation is slow (due to a crowded bromopyrazole), the "ate" complex undergoes hydrolysis, severing the C-B bond and replacing it with C-H.

-

The Fix:

-

Switch Boron Source: Replace Boronic Acids (-B(OH)2) with Pinacol Esters (BPin) or MIDA Boronates . MIDA boronates slowly release the active boronic acid, keeping the standing concentration low and minimizing decomposition.

-

Base Management: Switch from strong bases (KOH, NaOH) to anhydrous mild bases like K3PO4 or Cs2CO3 .

-

Water Control: While Suzuki requires some water, too much promotes hydrolysis. Use a defined ratio (e.g., Dioxane:Water 4:[2]1) rather than a random splash.

-

Category C: Unprotected Pyrazoles (The "NH" Problem)

Q: I am trying to couple a free (NH)-bromopyrazole. Conversion is <10%. Do I have to protect it?

A: Ideally, yes. But if you can't, you must change your base.

-

The Issue: The N-H proton is acidic (pKa ~14). Common bases deprotonate it, creating a pyrazolide anion . This anion is an extremely strong ligand that binds irreversibly to Pd(II) intermediates, shutting down the cycle.

-

The Fix:

-

Protecting Groups: The most robust solution is to protect the nitrogen with SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), or Boc .

-

The "Billingsley-Buchwald" Protocol: If you must couple the free NH, use Pd(OAc)2 with SPhos or XPhos and K3PO4 in n-Butanol or Dioxane/Water. The phosphate base is critical; it buffers the system and facilitates the reaction without generating a high concentration of the inhibitory pyrazolide anion.

-

Data & Selection Guides

Table 1: Ligand Selection Matrix for Bromopyrazoles

Select the ligand based on the specific steric/electronic challenge of your substrate.

| Substrate Challenge | Recommended Ligand | Why? |

| General Purpose | XPhos | Excellent balance of stability and activity; tolerant of N-heterocycles.[3] |

| Unstable Boronic Acid | SPhos | Extremely fast transmetalation; beats the rate of protodeboronation. |

| Sterically Hindered (e.g., 4-subst.) | Spherical (SPhos) or RuPhos | Small enough to access hindered sites but bulky enough to prevent poisoning. |

| Electron-Rich Pyrazole | BrettPhos | Increases the rate of reductive elimination (often the rate-limiting step for e-rich systems). |

Table 2: Base Screening Hierarchy

Start at the top. If decomposition occurs, move down.

| Base | Strength | Best Use Case | Note |

| K3PO4 (3.0 equiv) | Medium | Standard for Pyrazoles | Best balance. Often used with H2O (4:1). |

| Cs2CO3 | Mild/Medium | Sensitive functional groups | Good solubility in DMF/Dioxane. |

| K2CO3 | Mild | Simple substrates | Often too weak for hindered pyrazoles. |

| KOH / NaOH | Strong | Highly unreactive bromides | Warning: Rapidly hydrolyzes boronic acids. |

Visualizing the Problem

Diagram 1: The Troubleshooting Decision Tree

Use this workflow to diagnose the root cause of failure.

Figure 1: Diagnostic logic flow for identifying the specific failure mode in Suzuki coupling.

Diagram 2: Mechanism of Catalyst Poisoning

How the pyrazole nitrogen kills the active Palladium species.

Figure 2: Competition between the productive catalytic cycle and the off-cycle catalyst sequestration by nitrogen heterocycles.

The "Gold Standard" Protocol

Experiment: Coupling of 4-bromo-1-methyl-1H-pyrazole with Phenylboronic Acid.

Rationale: This protocol utilizes a Precatalyst (G3) to ensure efficient Pd(0) generation and K3PO4 to buffer the pH, minimizing protodeboronation.

Materials:

-

Substrate: 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

-

Boron: Phenylboronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2.0 mol%)

-

Base: K3PO4 (3.0 equiv, finely ground)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Charge Solids: In a 4mL vial equipped with a stir bar, add the bromopyrazole (1.0 mmol), phenylboronic acid (1.5 mmol), K3PO4 (3.0 mmol), and XPhos Pd G3 (0.02 mmol).

-

Degas (Critical): Seal the vial with a septum cap. Evacuate and backfill with Argon three times. Note: Oxygen promotes homocoupling and catalyst death.

-

Add Solvent: Syringe in degassed Dioxane (4 mL) and degassed Water (1 mL).

-

Heat: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

-

Monitor: Check LCMS at 1 hour.

-

If conversion < 50%: Add 1.0 mol% more catalyst.

-

If Boronic acid consumed: Add 0.5 equiv more Boronic acid.

-

References

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[4] [Link][4]

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4743–4748. [Link]

-

Knapp, D. M., & Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 132(32), 11009–11011. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

Fluorine Chemistry Application Center: Fluoromethyl Pyrazole Synthesis

Technical Support & Troubleshooting Hub

Welcome to the Application Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your LCMS shows a frustrating mix of regioisomers, or your NMR suggests a "hydrated" intermediate that refuses to aromatize.

Synthesizing pyrazoles with fluorinated groups (fluoromethyl, difluoromethyl, or trifluoromethyl) is deceptively complex. The strong electron-withdrawing nature of fluorine disrupts the standard rules of cyclocondensation, leading to two primary failure modes: poor regioselectivity and incomplete dehydration .

This guide abandons generic textbook advice in favor of field-proven protocols to minimize side products.

Module 1: The Regioselectivity Crisis

The Problem: Reaction of a monosubstituted hydrazine (

The Mechanism (Why it fails):

In standard solvents (EtOH, MeOH), the reaction is governed by a subtle competition. The hydrazine has two nucleophilic sites (

-

The Trap: The carbonyl adjacent to the

group is electronically more electrophilic, but it is often masked as a hydrate (gem-diol) or enol in solution, making it kinetically slower to react. -

The Result: The hydrazine attacks the non-fluorinated carbonyl first, locking in the "wrong" regioisomer.

Senior Scientist Insight: The Solvent Switch

Do not rely on ethanol. To control regioselectivity, you must manipulate the solvation shell of the hydrazine and the diketone.

Recommendation: Switch to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . These fluorinated solvents are strong hydrogen-bond donors (HBD). They coordinate with the carbonyl oxygens, activating the specific electrophilic site you want to target, often shifting ratios from a messy 60:40 to a clean 95:5.

Figure 1: Solvent influence on nucleophilic attack trajectory. Fluorinated alcohols activate the carbonyls selectively.

Module 2: Troubleshooting Specific Side Products

Issue 1: "My product mass is M+18 (or M+20), and the reaction won't finish."

Diagnosis: You have formed the 5-hydroxy-5-fluoroalkyl-pyrazoline intermediate. Cause: The strong electron-withdrawing effect of the fluorine group stabilizes the tetrahedral intermediate. It prevents the final elimination of water (dehydration) that is required to form the aromatic pyrazole ring. Fix:

-

Do not add more hydrazine. The reaction has occurred; it just hasn't finished.

-

Acid Dehydration: Evaporate the solvent. Redissolve the crude residue in a non-polar solvent (DCM or Toluene) and add a catalytic amount of p-TsOH or TFA. Heat to reflux with a Dean-Stark trap or molecular sieves to force water removal.

Issue 2: "I see a side product with double the molecular weight."

Diagnosis: Ketazine formation.